An In-depth Technical Guide to the Physicochemical Properties of Crystalline Maltitol
An In-depth Technical Guide to the Physicochemical Properties of Crystalline Maltitol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of crystalline maltitol, a widely used excipient in the pharmaceutical and food industries. The information is presented to support research, development, and formulation activities.
General Characteristics
Crystalline maltitol (4-O-α-D-glucopyranosyl-D-glucitol) is a disaccharide sugar alcohol (polyol) produced by the hydrogenation of maltose obtained from starch.[1] It occurs as a white, odorless, sweet-tasting, anhydrous crystalline powder.[2][3] Its crystal structure is orthorhombic.[2][3] Due to its structural similarity to sucrose, maltitol is often used as a sugar substitute, offering comparable sweetness and bulking properties with reduced caloric value and non-cariogenic characteristics.[1][4]
Quantitative Physicochemical Data
The key physicochemical properties of crystalline maltitol are summarized in the tables below for easy reference and comparison.
Table 1: Physical and Thermal Properties of Crystalline Maltitol
| Property | Value | References |
| Molecular Formula | C₁₂H₂₄O₁₁ | [5] |
| Molecular Weight | 344.31 g/mol | [4][5] |
| Melting Point | 148–151 °C | [2][6] |
| Heat of Solution | -16.3 cal/g | [4] |
| Crystal Density | 1.6238 g/cm³ (calculated) | [2] |
| Bulk Density | 0.79 g/cm³ | [2] |
| Tapped Density | 0.95 g/cm³ | [2] |
| Sweetness (relative to sucrose) | ~90% | [1][4] |
Table 2: Solubility and Hygroscopicity of Crystalline Maltitol
| Property | Value | Conditions | References |
| Solubility in Water | Freely soluble | - | [2] |
| 60 g/100 g solution | 25 °C | [7] | |
| 200 g/100 mL water | 37 °C | ||
| Solubility in Ethanol | Slightly soluble | - | [3][6] |
| Solubility in Methanol | Insoluble | - | [8] |
| Hygroscopicity | Low; absorbs moisture at ≥89% RH | 20 °C | [2][6] |
| Absorbs moisture at ≥82% RH | 40 °C | [4] |
Experimental Protocols
This section outlines the detailed methodologies for determining the key physicochemical properties of crystalline maltitol, based on standard pharmaceutical testing procedures.
Melting Point Determination (Differential Scanning Calorimetry)
Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. It is a standard method for determining the melting point and heat of fusion of crystalline materials.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference standards (e.g., indium).
-
Sample Preparation: Accurately weigh 2-10 mg of crystalline maltitol into an aluminum DSC pan. The sample should be a fine powder to ensure good thermal contact. Crimp the pan with a lid.
-
Analysis Conditions:
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative degradation.
-
Equilibrate the sample at a temperature well below the expected melting point (e.g., 30 °C).
-
Heat the sample at a constant rate, typically 10 °C/min, to a temperature above the melting point (e.g., 200 °C).
-
-
Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak on the resulting thermogram. The area under the peak corresponds to the heat of fusion.
Crystal Structure Analysis (X-ray Powder Diffraction)
X-ray Powder Diffraction (XRPD) is a non-destructive analytical technique used to identify the crystalline phases present in a solid material and to determine its degree of crystallinity.
Methodology:
-
Sample Preparation: Gently grind the crystalline maltitol to a fine, uniform powder to ensure a random orientation of the crystallites. Pack the powder into a sample holder, ensuring a flat, smooth surface.
-
Instrument Setup:
-
Use a diffractometer with a copper X-ray source (Cu Kα radiation, λ = 1.5406 Å).
-
Set the instrument parameters, such as voltage and current, according to the manufacturer's recommendations (e.g., 40 kV and 40 mA).
-
-
Data Collection:
-
Scan the sample over a 2θ range of approximately 5° to 40°.
-
Use a step size of 0.02° and a scan speed of 1-2°/min.
-
-
Data Analysis: The resulting diffraction pattern, a plot of intensity versus 2θ, is a unique "fingerprint" of the crystalline solid. The positions and intensities of the diffraction peaks can be compared to reference patterns to confirm the identity and crystal form (orthorhombic for maltitol).
Solubility Determination (Shake-Flask Method)
The shake-flask method is a standard technique for determining the equilibrium solubility of a solid in a solvent.
Methodology:
-
Preparation: Add an excess amount of crystalline maltitol to a known volume of the solvent (e.g., purified water, ethanol) in a sealed flask.
-
Equilibration: Agitate the flask at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the undissolved solid to settle. Separate the saturated solution from the excess solid by centrifugation or filtration using a membrane filter that does not adsorb the solute.
-
Concentration Analysis: Accurately dilute a known volume of the clear, saturated solution. Determine the concentration of maltitol in the diluted solution using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with a refractive index detector.
-
Calculation: Calculate the original concentration in the saturated solution to determine the solubility at the specified temperature.
Hygroscopicity Assessment (Dynamic Vapor Sorption)
Dynamic Vapor Sorption (DVS) is a gravimetric technique that measures how quickly and how much of a solvent is absorbed by a sample by varying the vapor concentration surrounding the sample and measuring the change in mass.
Methodology:
-
Sample Preparation: Place a known mass (e.g., 10-20 mg) of crystalline maltitol onto the DVS instrument's microbalance.
-
Drying: Dry the sample in the DVS instrument under a stream of dry nitrogen (0% relative humidity, RH) at a constant temperature (e.g., 25 °C) until a stable mass is achieved.
-
Sorption/Desorption Isotherm:
-
Increase the relative humidity in a stepwise manner (e.g., in 10% RH increments from 0% to 90% RH).
-
At each step, monitor the change in sample mass until equilibrium is reached (i.e., the rate of mass change is below a set threshold).
-
After reaching the maximum RH, decrease the humidity in the same stepwise manner back to 0% RH to obtain the desorption isotherm.
-
-
Data Analysis: Plot the percentage change in mass against the relative humidity to generate a sorption-desorption isotherm. The hygroscopicity is evaluated based on the amount of water absorbed at different humidity levels.
Process and Metabolic Pathways
The following diagrams illustrate the manufacturing process of crystalline maltitol and its metabolic pathway in the human body.
Caption: Manufacturing workflow for crystalline maltitol.
Caption: Metabolic pathway of maltitol in the human body.
References
- 1. A practical guide to pharmaceutical analyses using X-ray powder diffraction | Powder Diffraction | Cambridge Core [cambridge.org]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. Maltitol: Analytical Determination Methods, Applications in the Food Industry, Metabolism and Health Impacts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GMP X-Ray Powder Diffraction Pharmaceutical Analysis [intertek.com]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. moodle2.units.it [moodle2.units.it]
- 7. scribd.com [scribd.com]
- 8. Appendix V A. Determination of Melting Point [drugfuture.com]
